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Overview
Description
The compound 2-(MORPHOLIN-4-YL)-6-(4-(NAPHTHALEN-1-YL)PHENYL)-4H-THIOPYRAN-4-ONE is a complex organic molecule with the molecular formula C25H21NO2S It is known for its unique structural features, including a morpholine ring, a naphthalene moiety, and a thiopyranone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(MORPHOLIN-4-YL)-6-(4-(NAPHTHALEN-1-YL)PHENYL)-4H-THIOPYRAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with sulfur dichloride.
Introduction of the Naphthalene Moiety: The naphthalene group is introduced via a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.
Construction of the Thiopyranone Core: The thiopyranone core is formed through a cyclization reaction involving a thioketone and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(MORPHOLIN-4-YL)-6-(4-(NAPHTHALEN-1-YL)PHENYL)-4H-THIOPYRAN-4-ONE: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or naphthalene derivatives.
Scientific Research Applications
2-(MORPHOLIN-4-YL)-6-(4-(NAPHTHALEN-1-YL)PHENYL)-4H-THIOPYRAN-4-ONE: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(MORPHOLIN-4-YL)-6-(4-(NAPHTHALEN-1-YL)PHENYL)-4H-THIOPYRAN-4-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(MORPHOLIN-4-YL)-6-(4-(NAPHTHALEN-1-YL)PHENYL)-4H-THIOPYRAN-4-ONE: can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
500169-73-3 |
---|---|
Molecular Formula |
C25H21NO2S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-morpholin-4-yl-6-(4-naphthalen-1-ylphenyl)thiopyran-4-one |
InChI |
InChI=1S/C25H21NO2S/c27-21-16-24(29-25(17-21)26-12-14-28-15-13-26)20-10-8-19(9-11-20)23-7-3-5-18-4-1-2-6-22(18)23/h1-11,16-17H,12-15H2 |
InChI Key |
RPXUZXKPLIIOMI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C=C(S2)C3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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